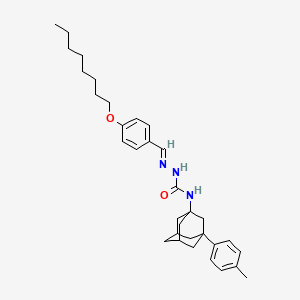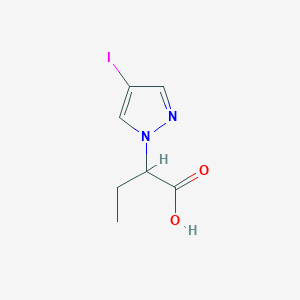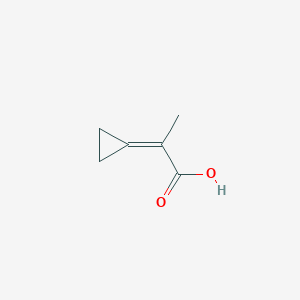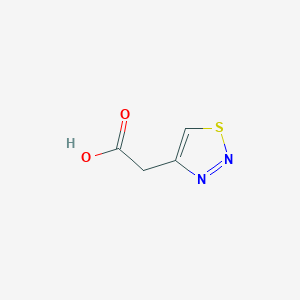
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate, also known as TMP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. TMP is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. In
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is based on its ability to interact with biological molecules, such as proteins and DNA. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate binds to these molecules and undergoes a conformational change, which leads to an increase in fluorescence. This fluorescence can be used to monitor the activity of these molecules in real-time.
Biochemical and Physiological Effects:
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells. This makes it an ideal probe for studying biological systems without interfering with their normal function.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in lab experiments include its high sensitivity, selectivity, and ease of use. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is also stable under a wide range of conditions, making it suitable for use in various biological systems. However, the limitations of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate include its relatively high cost and the need for specialized equipment to detect its fluorescence.
Future Directions
There are several future directions for the use of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA. Another potential application is in the study of protein-protein interactions, which are critical for understanding many biological processes. Additionally, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate could be used in the development of new imaging techniques for studying biological systems in real-time. Overall, the unique properties of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate make it a valuable tool for studying biological systems and will likely continue to be used in scientific research for years to come.
Synthesis Methods
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate can be synthesized by reacting 4-methylphenylacetonitrile with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then oxidized using potassium permanganate to form 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate. The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been widely used in scientific research due to its unique properties. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has also been used in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA.
properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGVBLNPLHKOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)




![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)
![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)

